molecular formula C16H23NO2 B2355909 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide CAS No. 2034527-28-9

2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide

Cat. No.: B2355909
CAS No.: 2034527-28-9
M. Wt: 261.365
InChI Key: ZMLFRZQGRSJQAO-UHFFFAOYSA-N
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Description

2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide is a synthetic organic compound that features a unique structure combining an indane moiety with a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indane derivative, which is then functionalized to introduce the butanamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indane derivatives and butanamide analogs, such as:

  • 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
  • 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)propionamide

Uniqueness

What sets 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

2-ethyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-12(4-2)15(18)17-11-16(19)9-13-7-5-6-8-14(13)10-16/h5-8,12,19H,3-4,9-11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLFRZQGRSJQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1(CC2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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